
5-Deuterio-Chlorethan
Übersicht
Beschreibung
Chloroethane-d5, also known as ethyl chloride-d5, is a deuterated form of chloroethane. It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor. The molecular formula for chloroethane-d5 is CD3CD2Cl, and it has a molecular weight of 69.54 g/mol . This compound is primarily used in scientific research due to its isotopic labeling, which makes it valuable in various analytical and experimental applications.
Wissenschaftliche Forschungsanwendungen
Chloroethane-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds (VOCs) in environmental samples.
Biological Studies: Employed in metabolic studies to trace the pathways of chloroethane metabolism in biological systems.
Medical Research: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of chloroethane and its derivatives.
Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Chloroethane-d5, also known as Ethyl chloride-d5, is a chemical compound with the linear formula CD3CD2Cl . The primary targets of Chloroethane-d5 are not explicitly mentioned in the available resources. More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that chloroethane-d5 is a weak alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and leading to cell death.
Biochemical Pathways
It’s known that chloroethane is metabolically oxidized via cytochrome p-450, likely producing acetaldehyde, and conjugated with glutathione (gsh) . These processes are part of the body’s natural detoxification pathways.
Pharmacokinetics
It’s known that chloroethane is eliminated from the body by pulmonary exhalation . This suggests that Chloroethane-d5 might have similar pharmacokinetic properties.
Result of Action
It’s known that chloroethane is suspected of causing cancer (dermal, inhalation, oral) . This suggests that Chloroethane-d5 might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chloroethane-d5. For instance, it’s known that Chloroethane is an extremely flammable gas and contains gas under pressure; it may explode if heated . It’s also harmful to aquatic life, with long-lasting effects . Therefore, the storage environment of Chloroethane-d5 should be carefully controlled to ensure its stability and prevent any potential hazards.
Biochemische Analyse
Biochemical Properties
It is known that Chloroethane-d5 can be involved in various biochemical reactions
Cellular Effects
The cellular effects of Chloroethane-d5 are not well-documented. It is known that Chloroethane-d5 can have potential toxic effects. It is classified as extremely flammable and may explode if heated. It is also suspected of causing cancer (Dermal, Inhalation, oral) and is harmful to aquatic life .
Molecular Mechanism
It is known that Chloroethane is eliminated from the body by pulmonary exhalation and metabolically by oxidation via cytochrome P-450 (likely producing acetaldehyde) and conjugation with glutathione (GSH)
Temporal Effects in Laboratory Settings
It is known that Chloroethane-d5 is a gas and can be packaged on demand
Dosage Effects in Animal Models
It is known that Chloroethane-d5 is suspected of causing cancer (Dermal, Inhalation, oral) and is harmful to aquatic life
Metabolic Pathways
It is known that Chloroethane is metabolized by oxidation via cytochrome P-450 and conjugation with glutathione (GSH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloroethane-d5 can be synthesized through the reaction of deuterated ethanol (CD3CD2OH) with hydrochloric acid (HCl). The reaction typically occurs under reflux conditions, where the deuterated ethanol is heated with concentrated hydrochloric acid, leading to the formation of chloroethane-d5 and water (H2O) as a byproduct .
Industrial Production Methods: In an industrial setting, chloroethane-d5 is produced by the catalytic chlorination of deuterated ethane (CD3CD3) in the presence of a suitable catalyst, such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Chloroethane-d5 undergoes various chemical reactions, including:
Substitution Reactions: Chloroethane-d5 can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile, such as hydroxide (OH-) or cyanide (CN-).
Elimination Reactions: Under basic conditions, chloroethane-d5 can undergo elimination reactions to form deuterated ethene (CD2=CD2) and hydrogen chloride (HCl).
Oxidation Reactions: Chloroethane-d5 can be oxidized to form deuterated acetaldehyde (CD3CDO) and further to deuterated acetic acid (CD3COOH) under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) as a solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Deuterated ethanol (CD3CD2OH) or deuterated acetonitrile (CD3CD2CN).
Elimination: Deuterated ethene (CD2=CD2).
Oxidation: Deuterated acetaldehyde (CD3CDO) and deuterated acetic acid (CD3COOH).
Vergleich Mit ähnlichen Verbindungen
Chloroethane-d5 is unique due to its deuterium labeling, which distinguishes it from non-deuterated chloroethane. Similar compounds include:
Chloroethane (CH3CH2Cl): The non-deuterated form of chloroethane, commonly used as a local anesthetic and in the production of tetraethyllead.
1,1-Dichloroethane (CH3CHCl2): A related haloalkane used as a solvent and in the production of vinyl chloride.
1,2-Dichloroethane (CH2ClCH2Cl): Another related compound used primarily in the production of polyvinyl chloride (PVC).
Chloroethane-d5’s isotopic labeling makes it particularly valuable in research applications where tracing and quantification of specific pathways and reactions are required.
Eigenschaften
IUPAC Name |
1-chloro-1,1,2,2,2-pentadeuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19199-91-8 | |
| Record name | Ethane-d5, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19199-91-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does chloroethane-d5 interact with the Si(100) surface and what are the downstream effects of this interaction?
A1: Chloroethane-d5 undergoes dissociative chemisorption on the Si(100)-2 x 1 surface. This means that the molecule breaks apart upon adsorption, with the chlorine atom and the ethyl group (C2D5) bonding directly to silicon atoms on the surface []. Upon heating, further surface transformations occur. First, hydrogen atoms are eliminated from the ethyl groups. Subsequently, both ethylene (C2D4) and hydrogen desorb from the surface [].
Q2: What is the key difference observed between chloroethane-d5 and iodoethane-d5 in their interactions with the Si(100) surface?
A2: While both chloroethane-d5 and iodoethane-d5 adsorb dissociatively on the Si(100) surface, their sticking probabilities differ significantly. Experimental results indicate that 20 times more exposure is required for chloroethane-d5 to reach monolayer saturation compared to iodoethane-d5 []. This difference is attributed to the relative stability of the surface-mediated molecular adsorbates formed by each molecule [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


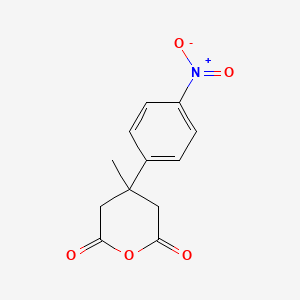
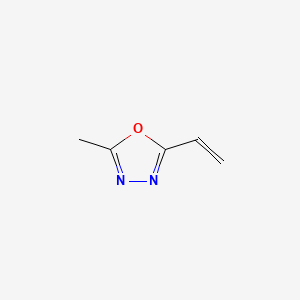



![2-[[Ethoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B579740.png)
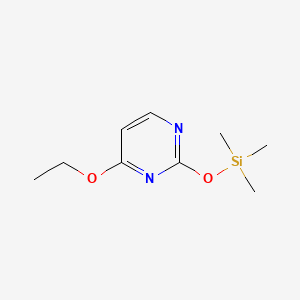
![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)
![N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B579746.png)

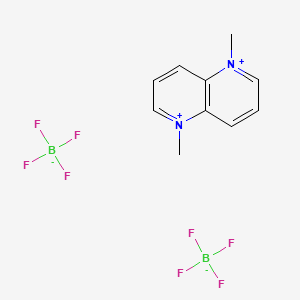
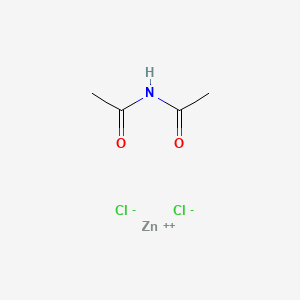
![(2R,4R)-4-butyl-1-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]pyrrolidine-2-carboxamide](/img/structure/B579754.png)
